molecular formula C18H19N3O2S B2752050 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946272-48-6

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2752050
CAS No.: 946272-48-6
M. Wt: 341.43
InChI Key: FIAXAPFMWZJQGK-UHFFFAOYSA-N
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Description

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound with the molecular formula C18H19N3O2S This compound features a benzamide core substituted with a cyano group, a morpholino group, and a thiophene ring

Scientific Research Applications

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)benzamide: Lacks the cyano and thiophene groups.

    4-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the morpholino group.

    N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: Lacks the cyano group.

Properties

IUPAC Name

4-cyano-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c19-11-14-1-3-15(4-2-14)18(22)20-12-17(16-5-10-24-13-16)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAXAPFMWZJQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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